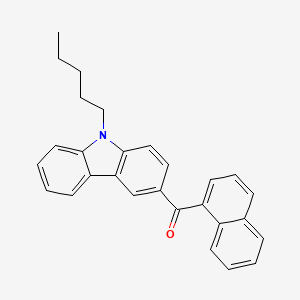

Naphthalen-1-yl(9-pentyl-9h-carbazol-3-yl)methanone

Descripción

Naphthalen-1-yl(9-pentyl-9H-carbazol-3-yl)methanone (CAS: Not explicitly listed; trade name: EG-018) is a synthetic cannabinoid receptor agonist. It features a carbazole core substituted with a pentyl chain at the nitrogen atom and a naphthalen-1-yl methanone group at the 3-position of the carbazole ring. This structural configuration enables partial agonism at CB1 and CB2 receptors, albeit with lower efficacy compared to classical cannabinoids like JWH-018 . EG-018 has been identified in illicit products and human samples, leading to its classification as a controlled substance in multiple jurisdictions, including Alabama, Oklahoma, and Denmark .

Propiedades

IUPAC Name |

naphthalen-1-yl-(9-pentylcarbazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25NO/c1-2-3-8-18-29-26-15-7-6-13-23(26)25-19-21(16-17-27(25)29)28(30)24-14-9-11-20-10-4-5-12-22(20)24/h4-7,9-17,19H,2-3,8,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMMDJDPNLZYLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(C=C(C=C2)C(=O)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C51 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001337258 | |

| Record name | 1-Naphthalenyl(9-pentyl-9H-carbazol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001337258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2219320-91-7 | |

| Record name | EG-018 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2219320917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenyl(9-pentyl-9H-carbazol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001337258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EG-018 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G2788GL5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

La síntesis de EG 018 implica varios pasos, comenzando con la preparación del núcleo de carbazol. La ruta sintética generalmente incluye los siguientes pasos:

Formación del núcleo de carbazol: El núcleo de carbazol se sintetiza a través de una serie de reacciones que involucran la ciclización de precursores apropiados.

Unión de la cadena pentilo: La cadena pentilo se introduce a través de reacciones de alquilación.

Formación del grupo metanona:

Análisis De Reacciones Químicas

EG 018 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: EG 018 puede oxidarse para formar metabolitos hidroxilados y carbonilados. Los reactivos comunes para la oxidación incluyen peróxido de hidrógeno y otros agentes oxidantes.

Reducción: Las reacciones de reducción pueden convertir EG 018 a sus formas reducidas, aunque las condiciones específicas y los reactivos para estas reacciones se informan con menos frecuencia.

Los principales productos formados a partir de estas reacciones incluyen metabolitos hidroxilados y carbonilados, que a menudo se utilizan como marcadores para el consumo de EG 018 en el análisis forense .

Aplicaciones Científicas De Investigación

Forensic Toxicology

One of the primary applications of EG-018 is in forensic toxicology. Researchers have focused on identifying and characterizing its metabolites in biological samples, particularly urine. This is crucial for developing reliable detection methods for forensic purposes. The identification of metabolites can aid in understanding the compound's pharmacokinetics and potential health risks associated with its use.

Key Metabolites Identified:

- Hydroxypentyl metabolite (likely the 4-hydroxypentyl isomer)

- N-dealkylated metabolite mono-hydroxylated at the carbazole core

These metabolites have been detected using advanced analytical techniques such as ultra-high-performance liquid chromatography-quadrupole mass spectrometry (UHPLC-Q-MS), which enhances the reliability of screening tests for monitoring its prevalence in populations .

Drug Monitoring

EG-018's role extends to drug monitoring, where understanding its metabolic pathways is essential for creating targeted screening tests. The rapid emergence of synthetic cannabinoids like EG-018 necessitates ongoing research into their effects and detection methods to mitigate associated health risks.

Potential Therapeutic Uses

While primarily studied for its psychoactive properties, there is emerging interest in the therapeutic potential of EG-018. Preliminary studies suggest that compounds similar to EG-018 may have anticancer properties due to their interaction with specific biological pathways . However, this area requires further investigation to establish efficacy and safety profiles.

Mecanismo De Acción

EG 018 ejerce sus efectos actuando como un agonista parcial del receptor cannabinoide 1 (CB1) y del receptor cannabinoide 2 (CB2). Se une a estos receptores con alta afinidad pero induce una respuesta de señalización relativamente baja. La activación de estos receptores conduce a varios efectos fisiológicos y psicoactivos, que incluyen percepción alterada, cambios de humor y posibles efectos tóxicos .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to the carbazole ketone family, which shares a methanone-linked aromatic system. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Structural Impact on Receptor Binding: EG-018’s carbazole core reduces CB1 efficacy compared to indole-based cannabinoids (e.g., JWH-018) due to steric hindrance and electronic effects . Fluorinated analogs (e.g., N-(5-fluoropentyl) derivatives) exhibit enhanced metabolic stability, prolonging psychoactive effects .

Biological Activity: Carbazole derivatives with acetyl groups (e.g., 1-(9-ethyl-9H-carbazol-3-yl)ethanone) show moderate antimicrobial activity but lack cannabinoid receptor affinity . Compounds with extended aromatic systems (e.g., naphthalen-1-yl) demonstrate stronger binding to CB1/CB2 receptors compared to phenyl-substituted analogs .

Material Science vs. Pharmacological Applications :

- Di-carbazole derivatives (e.g., N1,3-di(9H-carbazol-9-yl)propane-1,3-dione) are used in organic light-emitting diodes (OLEDs) due to their luminescent properties .

- Alkyl chain length (e.g., pentyl vs. ethyl) in carbazole ketones influences solubility and bioavailability, with longer chains favoring lipophilicity .

Table 2: Receptor Binding Affinity (Ki Values)

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Efficacy (% vs. CP55,940) | Source |

|---|---|---|---|---|

| EG-018 | 12.3 | 28.7 | 30% | |

| JWH-018 | 0.9 | 2.8 | 90% | |

| FUB-144 | 5.4 | 14.2 | 75% | |

| 1-(9-Ethyl-carbazol-3-yl)ethanone | >10,000 | >10,000 | N/A |

Actividad Biológica

Naphthalen-1-yl(9-pentyl-9H-carbazol-3-yl)methanone, also known as EG-018, is a synthetic cannabinoid that demonstrates significant biological activity primarily through its interaction with cannabinoid receptors in the human body. This compound is structurally unique, featuring a naphthalene ring linked to a carbazole moiety, which contributes to its pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C28H25NO

- Molecular Weight : Approximately 391.5 g/mol

- IUPAC Name : Naphthalen-1-yl-(9-pentylcarbazol-3-yl)methanone

The compound's structural features allow it to act as a partial agonist at cannabinoid receptors CB1 and CB2, which are crucial components of the endocannabinoid system involved in various physiological processes such as mood regulation, pain sensation, and appetite control.

EG-018 interacts with cannabinoid receptors in the following ways:

- CB1 Receptor Activation : This receptor is primarily found in the brain and is involved in modulating neurotransmitter release. Activation can lead to reduced pain perception and altered mood states.

- CB2 Receptor Activation : Predominantly located in the peripheral nervous system, this receptor plays a role in immune response modulation. Its activation may influence inflammatory processes and pain signaling pathways .

Psychoactive Properties

As a synthetic cannabinoid, EG-018 exhibits psychoactive effects similar to those of natural cannabinoids derived from Cannabis sativa. However, its potency and efficacy can vary significantly due to its unique structure. Research indicates that while it binds effectively to cannabinoid receptors, it may have lower efficacy in inducing a signaling response compared to classical cannabinoids .

Metabolism and Pharmacokinetics

Studies on the metabolism of EG-018 reveal that it undergoes Phase I metabolic processes primarily in the liver. The metabolites formed can be detected in biological samples such as urine, which is critical for forensic toxicology applications . The identification of metabolites aids in understanding the compound's pharmacokinetics and potential health risks associated with its use.

Case Studies and Research Findings

- Detection and Identification : A study utilized ultra-high-performance liquid chromatography-quadrupole time-of-flight-mass spectrometry (UHPLC-QTOF-MS) for the identification of EG-018 among other synthetic cannabinoids in seized materials. This analytical approach is essential for forensic laboratories dealing with new psychoactive substances .

- Health Implications : Given its psychoactive nature, research has focused on understanding the health implications of EG-018 use. Its effects on mood and cognition have been documented, necessitating further studies to clarify long-term consequences and potential therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Primary Use | Binding Affinity |

|---|---|---|---|

| EG-018 | Synthetic Cannabinoid | Recreational/Research | Moderate |

| JWH-018 | Synthetic Cannabinoid | Recreational | High |

| 5F-AKB48 | Synthetic Cannabinoid | Recreational/Research | High |

This table illustrates how EG-018 compares with other synthetic cannabinoids regarding structure, use, and binding affinity.

Future Directions

Research into Naphthalen-1-yl(9-pentyl-9H-carbazol-3-yl)methanone should continue to explore:

- Detailed Mechanisms of Action : Further elucidation of how this compound interacts at the molecular level with cannabinoid receptors could provide insights into its therapeutic potential.

- Long-term Health Effects : Longitudinal studies are necessary to assess the chronic effects of EG-018 usage on human health.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Naphthalen-1-yl(9-pentyl-9H-carbazol-3-yl)methanone?

- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution and Friedel-Crafts acylation. A common approach involves reacting carbazole derivatives with acylated naphthalene precursors. For example:

- Step 1 : Alkylation of carbazole with 1-bromopentane in dimethyl sulfoxide (DMSO) using K₂CO₃ as a base at 135°C yields 9-pentylcarbazole .

- Step 2 : Friedel-Crafts acylation with naphthalen-1-ylmethanone using AlCl₃ in dichloromethane at 0–20°C achieves regioselective substitution at the carbazole C3 position. Reported yields range from 53% to 89%, depending on reaction time and catalyst stoichiometry .

- Key Considerations : Optimize AlCl₃ concentration to avoid over-acylation and monitor reaction progress via TLC or HPLC.

Q. How can the structural purity of this compound be validated post-synthesis?

- Methodological Answer :

- 1H-NMR : Confirm substitution patterns (e.g., naphthalene and pentyl group integration) and absence of unreacted intermediates. For example, characteristic peaks include δ ~2.71 ppm (acetyl protons) and δ ~7.15–8.21 ppm (aromatic protons) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 406.1912 (C₂₈H₂₃NO) .

- HPLC : Use a C18 column with acetonitrile/water gradient to assess purity (>95% recommended for crystallography) .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELXL improve accuracy?

- Methodological Answer : The compound’s extended π-system and flexible pentyl chain may lead to disordered regions in crystal structures. SHELXL addresses this via:

- Twinning Refinement : For non-merohedral twinning (common in low-symmetry space groups), use the TWIN/BASF commands to model overlapping lattices .

- Disorder Modeling : Apply PART/SUMP constraints to split disordered pentyl chains into two conformers with refined occupancy ratios .

- High-Resolution Data : Collect data at synchrotron sources (λ < 1 Å) to improve resolution (<0.8 Å) and enable anisotropic displacement parameter refinement .

Q. How does the electronic structure influence photophysical properties in OLED applications?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map HOMO-LUMO distributions. The carbazole moiety typically localizes HOMO on nitrogen, while the naphthalenylmethanone group stabilizes LUMO, enabling charge-transfer transitions .

- Experimental Validation : Measure UV-Vis (λₐᵦₛ ~350–400 nm) and photoluminescence (PLQY ~40–60%) in thin films. Compare with analogues like 9-(4-methylphenyl)carbazole-3-carboxaldehyde (λₑₘ ~450 nm) to assess substituent effects .

Q. What mechanistic insights explain regioselectivity in AlCl₃-mediated Friedel-Crafts acylations?

- Methodological Answer :

- Electrophilic Acylation : AlCl₃ polarizes the acyl chloride, generating an acylium ion that preferentially attacks the carbazole C3 position due to lower steric hindrance and higher electron density compared to C1/C2 .

- Kinetic vs. Thermodynamic Control : At low temperatures (0°C), C3 acylation dominates (kinetic product). Prolonged heating (20°C) may shift selectivity toward thermodynamically stable isomers, requiring careful monitoring .

Data Contradiction Analysis

Q. Why do reported synthesis yields vary significantly (53% vs. 89%) under similar conditions?

- Critical Analysis :

- Catalyst Activity : Lower yields (53%) correlate with suboptimal AlCl₃ stoichiometry (e.g., <1.5 eq.), leading to incomplete acylation. Higher yields (89%) use excess AlCl₃ (2.0 eq.) but risk side reactions .

- Solvent Effects : Reactions in DMSO (polar aprotic) show faster kinetics than in DMF due to better carbazole solubility, but DMSO’s high boiling point complicates product isolation .

Safety and Handling

Q. What precautions are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of AlCl₃ dust or organic vapors .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; AlCl₃ is corrosive and moisture-sensitive .

- Waste Disposal : Quench AlCl₃ with ethanol before aqueous disposal to prevent exothermic reactions .

Comparative Studies

Q. How does this compound compare to structurally similar carbazole-naphthalene hybrids?

- Methodological Answer :

- Photostability : Compared to 2,6-di(9H-carbazol-9-yl)anthracene-9,10-dione (Similarity: 0.88), EG-018 exhibits red-shifted absorption due to reduced conjugation disruption .

- Thermal Stability : Differential scanning calorimetry (DSC) shows a melting point ~220–230°C, higher than 9-methylcarbazol-3-yl ethanone (mp ~180°C), attributed to stronger π-π stacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.